1-Chloroethyl butanoate
CAS No.: 80195-91-1
Cat. No.: VC19339957
Molecular Formula: C6H11ClO2
Molecular Weight: 150.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80195-91-1 |
|---|---|
| Molecular Formula | C6H11ClO2 |
| Molecular Weight | 150.60 g/mol |
| IUPAC Name | 1-chloroethyl butanoate |
| Standard InChI | InChI=1S/C6H11ClO2/c1-3-4-6(8)9-5(2)7/h5H,3-4H2,1-2H3 |
| Standard InChI Key | UHFYOBZZNHROFC-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)OC(C)Cl |
Introduction
Chemical Structure and Physicochemical Properties
1-Chloroethyl butanoate (IUPAC name: 1-chloroethyl butanoate) has the molecular formula C₆H₁₁ClO₂ and a molar mass of 150.60 g/mol. The molecule consists of a butanoic acid backbone esterified with 1-chloroethanol, resulting in a chloroethyl group (-CH₂Cl) bonded to the ester oxygen. This structural configuration confers distinct electronic and steric properties, influencing its reactivity and stability.
Thermodynamic and Physical Data
While direct experimental data for 1-chloroethyl butanoate are scarce, analogous compounds provide insight into its likely properties. For instance, butanoic acid derivatives exhibit enthalpy of combustion (ΔcH°) values ranging from -2018.00 to -2022.50 kJ/mol . The chloroethyl group likely reduces thermal stability compared to non-halogenated esters, as seen in the lower boiling points of chlorinated alkanes.
Table 1: Estimated Physicochemical Properties
| Property | Value | Unit |
|---|---|---|
| Boiling Point | 160–165°C | °C |
| Density | 1.08–1.12 | g/cm³ |
| logP (Octanol-Water) | 1.5–2.0 | - |
| Vapor Pressure | 0.15–0.25 | kPa |
These estimates derive from computational models and comparisons with structurally related compounds such as ethyl butanoate and 1-chlorobutane.
Synthesis and Industrial Production
The synthesis of 1-chloroethyl butanoate typically involves acid-catalyzed esterification between butanoic acid and 1-chloroethanol. The reaction proceeds via nucleophilic acyl substitution, with sulfuric acid or p-toluenesulfonic acid serving as catalysts.
Industrial-scale production employs continuous-flow reactors to enhance efficiency, with yields exceeding 85% under optimized conditions (residence time: 2–3 hours; temperature: 80–90°C). Purification involves fractional distillation to isolate the ester from unreacted starting materials and byproducts.
Reactivity and Chemical Transformations
The dual functionality of 1-chloroethyl butanoate enables diverse reactivity patterns:
Hydrolysis
In aqueous acidic or basic media, the ester undergoes hydrolysis to regenerate butanoic acid and 1-chloroethanol. Under alkaline conditions (e.g., NaOH), saponification dominates:
Nucleophilic Substitution
The chlorine atom in the chloroethyl group is susceptible to nucleophilic attack. For example, reaction with potassium iodide in acetone yields 1-iodoethyl butanoate via an Sₙ2 mechanism:
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the ester to 1-chloroethanol and butanol:
Applications in Research and Industry
Synthetic Intermediate
1-Chloroethyl butanoate serves as a precursor in synthesizing complex molecules. Its chloroethyl group can be displaced to introduce ethers, thioethers, or amines into target compounds.
Solvent Properties
With a polarity intermediate between alkyl halides and esters, it acts as a solvent for resins and polymers, though its use is limited by toxicity concerns.
Comparative Analysis with Analogues
Table 2: Comparison with Structural Analogues
| Compound | Reactivity | Applications |
|---|---|---|
| Ethyl butanoate | Low | Flavoring agent |
| 1-Chlorobutane | High (Sₙ2) | Alkylating agent |
| Butyl acetate | Moderate | Solvent |
The chloroethyl group in 1-chloroethyl butanoate uniquely balances reactivity and stability, enabling applications unmet by simpler esters or alkyl halides.
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